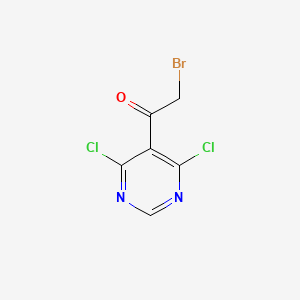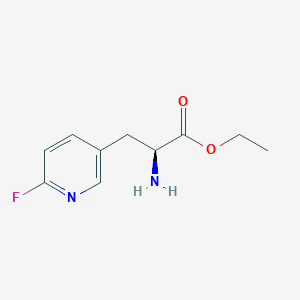![molecular formula C12H15NS2 B13124578 N,N-Diethyl-[2,2'-bithiophen]-5-amine CAS No. 109549-00-0](/img/structure/B13124578.png)
N,N-Diethyl-[2,2'-bithiophen]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-[2,2’-bithiophen]-5-amine is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of diethylamine groups attached to the bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-[2,2’-bithiophen]-5-amine typically involves the reaction of 2,2’-bithiophene with diethylamine. One common method includes the use of a palladium-catalyzed amination reaction. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or tetrahydrofuran (THF), and requires heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N-Diethyl-[2,2’-bithiophen]-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-[2,2’-bithiophen]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bithiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the bithiophene rings .
Scientific Research Applications
N,N-Diethyl-[2,2’-bithiophen]-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism of action of N,N-Diethyl-[2,2’-bithiophen]-5-amine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conductive properties are attributed to the delocalization of electrons across the bithiophene rings. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition .
Comparison with Similar Compounds
2,2’-Bithiophene: The parent compound without the diethylamine groups.
N,N-Diethyl-2,2’-bithiophene-5-carboxamide: A derivative with a carboxamide group instead of an amine group.
2,2’-Bithiophene-5-boronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness: N,N-Diethyl-[2,2’-bithiophen]-5-amine is unique due to the presence of diethylamine groups, which can enhance its solubility and reactivity compared to other bithiophene derivatives. This makes it particularly useful in applications requiring specific electronic or chemical properties .
Properties
CAS No. |
109549-00-0 |
|---|---|
Molecular Formula |
C12H15NS2 |
Molecular Weight |
237.4 g/mol |
IUPAC Name |
N,N-diethyl-5-thiophen-2-ylthiophen-2-amine |
InChI |
InChI=1S/C12H15NS2/c1-3-13(4-2)12-8-7-11(15-12)10-6-5-9-14-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
VVDPNBQRCAMZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)

![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)




